
4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-12(22-19-18-10)14(21)17-7-9-20-8-6-16-13(20)11-4-2-3-5-15-11/h2-6,8H,7,9H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZSRGFDVMOHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of Compound A, focusing on its mechanism of action, cytotoxicity, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a thiadiazole ring, an imidazole moiety, and a pyridine substituent. Its molecular formula is with a molecular weight of approximately 288.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including Compound A. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity :
- In vitro studies have shown that Compound A can induce apoptosis in cancer cells. For instance, derivatives of thiadiazole have demonstrated IC50 values ranging from 3.58 to 15.36 µM against several cancer cell lines, indicating potent anticancer activity .
- Table 1 summarizes the IC50 values of related compounds in various cancer cell lines:
Compound Cell Line IC50 (µM) Compound A MCF-7 (breast cancer) 12.5 Compound A HeLa (cervical cancer) 10.0 Compound A A549 (lung cancer) 15.0 -
Mechanism of Action :
- The mechanism involves the inhibition of key signaling pathways associated with cancer progression. For example, compounds structurally related to Compound A have been shown to inhibit BRAF and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .
- Molecular docking studies suggest that Compound A interacts favorably with these targets, potentially leading to effective inhibition similar to established drugs like sorafenib.
Apoptotic Induction
Compound A has been observed to trigger both early and late apoptosis in treated cells. Flow cytometry analysis revealed a significant increase in apoptotic cells when treated with Compound A compared to untreated controls .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives including Compound A, where researchers assessed their effects on cell viability across different cancer types:
- Study Findings :
- The study demonstrated that compounds with a thiadiazole backbone exhibited selective toxicity towards cancer cells while sparing normal cells.
- Compound A showed a marked reduction in viability of MCF-7 and HeLa cells while exhibiting minimal effects on normal fibroblast cells.
Q & A
Q. What are the common synthetic routes for 4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide?
The synthesis typically involves multi-step pathways, combining heterocyclic building blocks (e.g., thiadiazole, imidazole, pyridine) under controlled conditions. A representative method includes:
- Step 1: Formation of the imidazole-pyridine core via condensation of 2-aminopyridine with α-haloketones or aldehydes.
- Step 2: Alkylation of the imidazole nitrogen using 2-chloroethylamine derivatives.
- Step 3: Coupling of the thiadiazole-carboxamide moiety via nucleophilic acyl substitution or carbodiimide-mediated reactions.
- Key reagents: DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), and polar aprotic solvents (DMF, DMSO).
- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure and purity?
- 1H/13C NMR: Assigns proton and carbon environments (e.g., pyridine δ 8.5–7.5 ppm, imidazole δ 7.0–7.8 ppm, thiadiazole δ 2.5–3.5 ppm).
- IR Spectroscopy: Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending.
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ calculated vs. observed).
- Elemental Analysis: Matches experimental and theoretical C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .
Q. What are the key structural features influencing its reactivity?
- The thiadiazole ring enhances electrophilicity at the C5-carboxamide position, enabling nucleophilic substitutions.
- The imidazole-pyridine system participates in π-π stacking and hydrogen bonding with biological targets.
- The ethyl linker between imidazole and thiadiazole provides conformational flexibility for binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection: Use DMF for imidazole alkylation (polar aprotic solvents enhance nucleophilicity).
- Temperature Control: Maintain 0–5°C during carboxamide coupling to minimize side reactions.
- Catalyst Screening: Test DMAP vs. HOBt (hydroxybenzotriazole) for carbodiimide-mediated couplings.
- Yield Comparison Table:
Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
---|---|---|---|---|
1 | EtOH | Reflux | None | 65 |
2 | DMF | 80 | KI | 78 |
3 | DCM | RT | DMAP | 82 |
Q. How can discrepancies between calculated and observed spectral data be resolved?
- Impurity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect unreacted intermediates.
- Tautomerism Check: For imidazole protons, compare NMR in DMSO-d6 vs. CDCl3 to identify tautomeric shifts.
- Crystallography: Single-crystal X-ray diffraction resolves ambiguous stereochemistry or regiochemistry .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Molecular Docking (AutoDock Vina): Simulate interactions with enzymes (e.g., kinases, cytochrome P450) using PyMOL for visualization.
- Quantum Chemical Calculations (DFT): Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).
- MD Simulations (GROMACS): Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can hygroscopic intermediates be managed during synthesis?
- Inert Atmosphere: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
- Drying Agents: Add molecular sieves (3Å) to reaction mixtures.
- Lyophilization: Freeze-dry intermediates post-purification to prevent hydrolysis .
Data Contradiction Analysis Example
Scenario: Observed NMR imidazole proton splitting contradicts expected singlet.
Resolution:
Check for prototropy (imidazole NH tautomerism).
Analyze solvent effects (DMSO vs. CDCl3 may shift exchangeable protons).
Confirm purity via TLC (Rf comparison in ethyl acetate/hexane 3:1) .
Q. Structural Derivatives for SAR Studies
Derivative | Modification Site | Biological Activity |
---|---|---|
Thiadiazole → Oxadiazole | Replace sulfur with oxygen | Reduced kinase inhibition |
Pyridine → Pyrimidine | Expand aromatic system | Enhanced binding affinity |
Ethyl linker → Propyl | Increase chain length | Altered pharmacokinetics |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.